3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one
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Overview
Description
3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one is a heterocyclic compound that contains both benzoxazole and quinoxaline moieties. These types of compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one typically involves the condensation of appropriate benzoxazole and quinoxaline derivatives. Common synthetic routes may include:
Cyclization Reactions: Using precursors that contain the necessary functional groups to form the benzoxazole and quinoxaline rings.
Condensation Reactions: Combining benzoxazole derivatives with quinoxaline derivatives under specific conditions, such as the presence of catalysts or specific solvents.
Industrial Production Methods
Industrial production methods for such compounds may involve:
Batch Processes: Where the reactions are carried out in large reactors with controlled temperatures and pressures.
Continuous Flow Processes: Utilizing continuous reactors to improve efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum for specific reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction may yield reduced quinoxaline derivatives.
Scientific Research Applications
3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or marker in biological studies.
Medicine: Investigation of its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one would depend on its specific interactions with molecular targets. Potential mechanisms may include:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological pathways.
Interaction with DNA/RNA: Affecting gene expression or replication processes.
Modulation of Receptors: Interacting with cellular receptors to influence signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzoxazole Derivatives: Compounds containing the benzoxazole moiety.
Quinoxaline Derivatives: Compounds containing the quinoxaline moiety.
Uniqueness
3-(1,3-Benzoxazol-2-yl)quinoxalin-2(1H)-one is unique due to the combination of both benzoxazole and quinoxaline structures, which may confer distinct chemical and biological properties compared to compounds containing only one of these moieties.
Conclusion
This compound is a compound of interest in various scientific fields due to its unique structure and potential applications
Properties
CAS No. |
65780-60-1 |
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Molecular Formula |
C15H9N3O2 |
Molecular Weight |
263.25 g/mol |
IUPAC Name |
3-(1,3-benzoxazol-2-yl)-1H-quinoxalin-2-one |
InChI |
InChI=1S/C15H9N3O2/c19-14-13(16-9-5-1-2-6-10(9)17-14)15-18-11-7-3-4-8-12(11)20-15/h1-8H,(H,17,19) |
InChI Key |
TXZUQVOESVNEDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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